(R)-N-(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)-3-(trifluoromethyl)benzamide

medicinal chemistry SAR exploration library synthesis

(R)-N-(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)-3-(trifluoromethyl)benzamide (CAS 226249‑16‑7) is a chiral benzamide derivative containing a (3R)-3‑aminopyrrolidine moiety and a 3‑(trifluoromethyl)benzamide terminus. With a molecular formula of C₁₄H₁₆F₃N₃O₂ and a molecular weight of 315.29 g mol⁻¹, this compound is primarily supplied as a ≥95 % or ≥98 % purity research chemical.

Molecular Formula C14H16F3N3O2
Molecular Weight 315.296
CAS No. 226249-16-7
Cat. No. B2674739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)-3-(trifluoromethyl)benzamide
CAS226249-16-7
Molecular FormulaC14H16F3N3O2
Molecular Weight315.296
Structural Identifiers
SMILESC1CNCC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C14H16F3N3O2/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-8-12(21)20-11-4-5-18-7-11/h1-3,6,11,18H,4-5,7-8H2,(H,19,22)(H,20,21)/t11-/m1/s1
InChIKeyHPILSJVIWVODDZ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-N-(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)-3-(trifluoromethyl)benzamide (CAS 226249-16-7) – Chemical Identity & Research Sourcing


(R)-N-(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)-3-(trifluoromethyl)benzamide (CAS 226249‑16‑7) is a chiral benzamide derivative containing a (3R)-3‑aminopyrrolidine moiety and a 3‑(trifluoromethyl)benzamide terminus. With a molecular formula of C₁₄H₁₆F₃N₃O₂ and a molecular weight of 315.29 g mol⁻¹, this compound is primarily supplied as a ≥95 % or ≥98 % purity research chemical . Its structure embeds the core pharmacophore found in multiple literature‑disclosed CCR2 (C–C chemokine receptor type 2) antagonists, making it a key reference intermediate in medicinal chemistry programs targeting inflammatory and immuno‑oncology pathways .

Why Full CCR2 Antagonists Cannot Simply Replace (R)-N-(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)-3-(trifluoromethyl)benzamide in Discovery Workflows


A common procurement error is treating CAS 226249‑16‑7 as interchangeable with fully elaborated CCR2 antagonists such as INCB3284 (CAS 887401‑92‑5), PF‑4136309 (CAS 1341224‑83‑6), or Teijin compound 1 (CAS 226226‑39‑7). These advanced leads carry N‑substituted pyrrolidine or piperidine extensions that confer nanomolar receptor affinity but eliminate the free secondary amine that is essential for the compound’s primary utility as a versatile synthetic intermediate [1]. Substituting with a pre‑functionalized analog removes the chemical handle required for generating focused libraries or structure–activity relationship (SAR) probes, fundamentally altering the scope and intent of the research program [2].

Head‑to‑Head Evidence: Quantifiable Differentiation of CAS 226249‑16‑7 vs. Closest Analogs & Advanced Leads


Free Amine Handle vs. N‑Substituted Pyrrolidine: Synthetic Versatility

CAS 226249‑16‑7 retains a free (R)‑pyrrolidin‑3‑amine nitrogen, whereas clinically profiled CCR2 leads INCB3284 and PF‑4136309 feature N‑substitution with 4‑hydroxy‑4‑arylcyclohexyl or 4‑arylcyclohexyl groups [1]. This structural distinction is not trivial: the free amine enables direct amide bond formation, reductive amination, or urea/thiourea coupling without requiring a deprotection step. In contrast, the advanced leads are fully elaborated, precluding further diversification at this position.

medicinal chemistry SAR exploration library synthesis

LogP Differentiation: Lipophilicity Window for CNS Penetrance Optimization

Predicted LogP for CAS 226249‑16‑7 is 0.92 , substantially lower than the LogP of 5.63 reported for the elaborated CCR2 antagonist Teijin compound 1 (CAS 226226‑39‑7) and 3.0–3.6 for INCB3284 [1]. This 2.1–4.7 log unit difference translates to a >100‑fold reduction in calculated lipophilicity, placing the target compound in a physicochemical space more consistent with CNS drug‑likeness while the comparators occupy peripheral‑restricted or high‑lipophilicity space.

physicochemical properties CNS drug discovery lipophilicity

CCR2 Affinity Baseline: Interpreting the 300 nM Scaffold Potency Relative to Optimized Leads

The closest surrogate for CAS 226249‑16‑7 with publicly available receptor pharmacology is the 2,4‑dimethylbenzyl‑substituted analog CHEMBL337246 (Teijin‑lead_cmp_5), which shows an IC₅₀ of 300 nM in a human CCR2B calcium‑flux antagonist assay and 54 nM in a CCR2 inhibitory activity assay [1]. While INCB3284 achieves an IC₅₀ of 3.7 nM in MCP‑1 binding and Teijin compound 1 shows IC₅₀ = 180 nM (binding) and 24 nM (chemotaxis) , the target compound’s scaffold, in its minimally elaborated form, retains measurable CCR2 engagement, confirming its utility as a viable hit‑finding starting point.

CCR2 antagonism GPCR binding affinity

Purity & Analytical Documentation: Batch‑Level Verification vs. Literature‑Only Compounds

CAS 226249‑16‑7 is commercially available from multiple vendors at standardized purities of 95 % or 98 %, with supporting batch‑specific QC documentation including NMR, HPLC, and GC analyses . In contrast, close structural analogs such as CHEMBL337246 exist primarily as literature‑annotated entities with limited commercial availability and inconsistent analytical characterization, introducing supply‑chain risk for repeat‑dosing or large‑scale studies.

quality control NMR HPLC procurement

High‑Value Application Scenarios for (R)-N-(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)-3-(trifluoromethyl)benzamide in Drug Discovery


Focused Library Synthesis Around the CCR2 Pyrrolidine‑Glycine‑Benzamide Scaffold

Medicinal chemistry teams can utilize the free (R)‑pyrrolidine amine of CAS 226249‑16‑7 as a diversification point to generate compound libraries through parallel amide coupling, sulfonamide formation, or reductive amination with diverse aldehydes. This approach directly leverages the scaffold’s demonstrated CCR2 engagement (IC₅₀ ~54–300 nM for the N‑alkylated analog) while systematically exploring substituents that may improve potency toward the 3.7 nM benchmark set by INCB3284 [1].

CNS‑Penetrant CCR2 Antagonist Design Leveraging Low LogP

The predicted LogP of 0.92 for CAS 226249‑16‑7 places it in a favorable CNS‑MPO (Multiparameter Optimization) space, unlike Teijin compound 1 (LogP 5.63) or INCB3284 (LogP ~3.0–3.6). Programs targeting neuroinflammatory indications where CCR2 blockade in the CNS is desired can use CAS 226249‑16‑7 as a starting template, appending polar or constrained substituents while monitoring LogP to maintain predicted blood–brain barrier permeability [1].

Cost‑Efficient SAR Hit Expansion Before Committing to Advanced Leads

At a unit cost substantially lower than fully elaborated CCR2 antagonists (INCB3284: >$1,300/5 mg; PF‑4136309: >$200/5 mg), CAS 226249‑16‑7 enables broad SAR exploration at the hit‑to‑lead stage. Researchers can rapidly synthesize and screen dozens of analogs to establish robust structure–activity trends before investing in the gram‑scale procurement of advanced leads, optimizing budget allocation across the discovery timeline [1].

Quote Request

Request a Quote for (R)-N-(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.